molecular formula C17H32O3S B12555385 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate CAS No. 184375-33-5

2-[(Oxan-2-yl)sulfanyl]ethyl decanoate

Katalognummer: B12555385
CAS-Nummer: 184375-33-5
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: JJVGMDMCDDEJCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Oxan-2-yl)sulfanyl]ethyl decanoate is an organic compound characterized by the presence of an oxane ring and a decanoate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate typically involves the reaction of oxane-2-thiol with ethyl decanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Oxan-2-yl)sulfanyl]ethyl decanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted oxane derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Oxan-2-yl)sulfanyl]ethyl decanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: These compounds share a similar sulfanyl group but differ in the ester and furan ring structures.

    2-[(2-Ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates: These compounds also contain a sulfanyl group but have an additional amino group.

Uniqueness

2-[(Oxan-2-yl)sulfanyl]ethyl decanoate is unique due to its specific combination of an oxane ring and a decanoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

184375-33-5

Molekularformel

C17H32O3S

Molekulargewicht

316.5 g/mol

IUPAC-Name

2-(oxan-2-ylsulfanyl)ethyl decanoate

InChI

InChI=1S/C17H32O3S/c1-2-3-4-5-6-7-8-11-16(18)19-14-15-21-17-12-9-10-13-20-17/h17H,2-15H2,1H3

InChI-Schlüssel

JJVGMDMCDDEJCQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)OCCSC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.